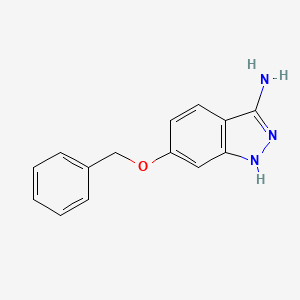

6-(Benzyloxy)-1H-indazol-3-amine

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. wisdomlib.org These structures are of paramount importance in the field of drug discovery, with over 85% of all biologically active compounds containing a heterocyclic or heteroaromatic ring system, a majority of which include nitrogen. rsc.org Their prevalence stems from their ability to form a wide array of interactions with biological targets, such as hydrogen bonds, which are crucial for molecular recognition and binding affinity. nih.gov

The unique structural and electronic properties of nitrogen-containing heterocycles allow them to mimic the structures of natural biomolecules, including vitamins, hormones, and nucleic acids like DNA and RNA. elsevierpure.com This mimicry enables them to interact with enzymes, receptors, and other proteins, thereby modulating their function and exerting a therapeutic effect. Consequently, these compounds are integral to the development of a vast range of pharmaceuticals, from antibacterial and antiviral agents to anticancer and anti-inflammatory drugs. nih.gov The continuous exploration of novel nitrogen-containing heterocyclic scaffolds remains a key strategy in the pursuit of new and more effective medicines to combat a wide spectrum of diseases.

Overview of Indazole Derivatives in Pharmaceutical Applications

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent member of the nitrogen-containing heterocycle family. austinpublishinggroup.comnih.gov Although rarely found in nature, synthetic indazole derivatives have garnered significant attention in medicinal chemistry due to their broad and potent pharmacological activities. austinpublishinggroup.comnih.govpnrjournal.com The versatility of the indazole scaffold allows for substitutions at various positions, leading to a vast library of compounds with diverse biological properties. researchgate.net

Indazole derivatives have been successfully developed into a number of clinically approved drugs and are the subject of numerous ongoing clinical trials. nih.govresearchgate.net Their therapeutic applications are extensive, encompassing treatments for cancer, inflammation, neurodegenerative disorders, and infectious diseases. nih.govtandfonline.com The ability of the indazole nucleus to serve as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target – underscores its importance in modern drug discovery. nih.govresearchgate.net

The study of indazole and its derivatives has a rich history, with initial investigations dating back to the late 19th century. However, it is in the last few decades that research into the medicinal applications of indazoles has truly burgeoned. austinpublishinggroup.com This surge in interest can be attributed to the discovery of their wide-ranging biological activities and their potential to address unmet medical needs. The evolution of synthetic methodologies has played a crucial role, enabling chemists to create a diverse array of substituted indazoles for biological screening. austinpublishinggroup.com The progress in understanding the structure-activity relationships of these compounds has further fueled their development from simple laboratory curiosities to vital components of modern pharmaceuticals. nih.gov

The term "privileged scaffold" is used in medicinal chemistry to describe a molecular core structure that is capable of binding to multiple, unrelated biological targets, thereby leading to the development of drugs for various diseases. nih.govresearchgate.net The indazole nucleus is a prime example of such a scaffold. nih.govnih.govnih.gov Its rigid, planar structure and the presence of nitrogen atoms capable of acting as both hydrogen bond donors and acceptors allow for favorable interactions with a variety of protein active sites. nih.gov This versatility has led to the incorporation of the indazole moiety into a significant number of clinically successful drugs. nih.govnih.gov

The therapeutic utility of the indazole scaffold is demonstrated by the number of approved drugs that feature this core structure. These drugs target a range of conditions, highlighting the broad applicability of indazole derivatives in medicine.

| Drug Name | Therapeutic Use |

| Axitinib | An oral kinase inhibitor used for the treatment of advanced renal cell carcinoma. drugbank.com |

| Benzydamine | A locally-acting nonsteroidal anti-inflammatory drug (NSAID) used for the relief of pain and inflammation. drugbank.comresearchgate.net |

| Entrectinib | A targeted cancer therapy used to treat certain types of solid tumors. bldpharm.com |

| Granisetron | A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. drugbank.combldpharm.com |

| Niraparib | An orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer, including ovarian and fallopian tube cancer. nih.gov |

| Pazopanib | A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov |

These examples underscore the remarkable versatility of the indazole scaffold in the development of impactful medicines for a variety of diseases.

Indazole as a Privileged Scaffold in Clinically Approved Drugs

Rationale for Investigating Substituted 1H-Indazol-3-amine Derivatives

The 1H-indazol-3-amine framework has been identified as a particularly promising starting point for the development of new therapeutic agents. nih.gov This specific arrangement of the indazole core with an amine group at the C3 position has been shown to be a key "hinge-binding" fragment, enabling effective interaction with the hinge region of various protein kinases. nih.gov Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Structure-activity relationship (SAR) studies have consistently demonstrated that the nature and position of substituents on the indazole ring are critical determinants of biological activity. nih.gov For many indazole-based compounds, the substituents at the C3 and C6 positions have been shown to be particularly influential. nih.gov Modifications at the C3 position, often involving the amine group, can significantly impact the compound's binding affinity and selectivity for its target protein. nih.gov

Similarly, substitutions at the C6 position of the indazole ring have been shown to be crucial for modulating the pharmacological properties of the molecule. nih.gov For instance, the introduction of an indole (B1671886) substituent at the C6 position of an indazole derivative led to a highly effective inhibitor. nih.gov The investigation of compounds like 6-(Benzyloxy)-1H-indazol-3-amine, which features a benzyloxy group at the C6 position, is therefore a rational approach to explore new chemical space and potentially discover novel drug candidates with improved efficacy and safety profiles.

Focus on Benzyloxy Substitution at the C6 Position and Amine at C3

Within the vast family of indazole derivatives, compounds bearing specific substituents at the C3 and C6 positions have garnered considerable attention for their potential as targeted therapeutics, particularly as kinase inhibitors. The compound this compound is a prime example of a molecule designed with these key features.

The 1H-indazol-3-amine moiety is recognized as an effective "hinge-binding" fragment. nih.gov In the context of protein kinases, the hinge region is a flexible part of the ATP-binding site. The amino group at the C3 position of the indazole can form crucial hydrogen bonds with the backbone of this hinge region, effectively anchoring the inhibitor in the active site and blocking the binding of ATP. This mechanism of action is a key feature of many potent kinase inhibitors. nih.gov

The substitution at the C6 position plays a critical role in modulating the potency and selectivity of these inhibitors. drugbank.com The introduction of a benzyloxy group at this position introduces a relatively large, hydrophobic substituent. Research has indicated that the presence of a hydrophobic group at the C6 position of the indazole ring can be crucial for anti-cancer activity. nih.gov This is because this part of the molecule often extends into a hydrophobic pocket within the kinase active site, and a good fit can significantly enhance binding affinity. The benzyloxy group, with its phenyl ring, is well-suited to occupy such pockets.

The synthesis of 3-aminoindazoles like this compound often proceeds through the cyclization of a substituted 2-fluorobenzonitrile (B118710) with hydrazine (B178648). nih.govnih.govchemrxiv.org This synthetic route provides a reliable method for accessing this important chemical scaffold.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1167056-55-4 |

| Molecular Formula | C₁₄H₁₃N₃O |

| Molecular Weight | 239.27 g/mol |

| Appearance | Off-white to light yellow powder |

| Solubility | Soluble in DMSO and methanol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-phenylmethoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-14-12-7-6-11(8-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHXXLOQNTULLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694633 | |

| Record name | 6-(Benzyloxy)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-55-4 | |

| Record name | 6-(Phenylmethoxy)-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Benzyloxy)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 6 Benzyloxy 1h Indazol 3 Amine

Retrosynthetic Analysis of 6-(Benzyloxy)-1H-indazol-3-amine

A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to plausible starting materials. The most common approach involves the formation of the pyrazole (B372694) ring of the indazole system in the final steps.

The primary disconnection is at the N1-N2 and C3-N2 bonds, which simplifies the bicyclic indazole core. This strategy points towards a substituted benzonitrile (B105546) as a key precursor. Specifically, the analysis suggests that this compound can be conceptually disassembled into a 4-(benzyloxy)-2-halobenzonitrile and a source of nitrogen, such as hydrazine (B178648). This is a widely employed strategy for constructing 3-aminoindazoles.

An alternative disconnection can be made via a [3+2] cycloaddition, a powerful method for forming five-membered rings. In this approach, the indazole ring is formed from the reaction of a benzyne (B1209423) intermediate (derived from a 4-(benzyloxy)-2-haloaryl precursor) and a suitable three-atom component that can provide the N2-C3-N(amine) fragment.

These retrosynthetic pathways guide the selection of established synthetic methodologies for the practical synthesis of the target molecule and its analogs.

Established Synthetic Methodologies for 1H-Indazol-3-amine Derivatives

The synthesis of 1H-indazol-3-amines is accomplished through several reliable methods. These techniques often involve the cyclization of appropriately substituted benzene (B151609) rings.

Approaches Utilizing Arynes and Hydrazones

A powerful strategy for constructing the 1H-indazole skeleton is through a [3+2] annulation reaction involving arynes and hydrazones. organic-chemistry.orgacs.org This method allows for the formation of diverse indazole derivatives under mild conditions. organic-chemistry.org In this approach, arynes, which are highly reactive intermediates, are generated in situ, typically from ortho-silylaryl triflates. These arynes then undergo a cycloaddition reaction with hydrazones. nih.govorganic-chemistry.org

The reaction of N-tosylhydrazones with arynes can yield 3-substituted indazoles through the in situ generation of diazo compounds, followed by a 1,3-dipolar cycloaddition. nih.govorganic-chemistry.org Alternatively, the reaction can proceed via an annulation/elimination pathway. acs.org The versatility of this method allows for the introduction of various substituents at the 3-position of the indazole core. organic-chemistry.org

| Reactants | Conditions | Product Type | Reference(s) |

| Arynes and N-Tosylhydrazones | Mild conditions, fluoride (B91410) source (e.g., CsF, KF) | 3-Substituted 1H-Indazoles | organic-chemistry.orgacs.org |

| Arynes and N-Aryl/Alkylhydrazones | Annulation/Oxidation | 1,3-Disubstituted 1H-Indazoles | acs.org |

Reactions Involving 2-Fluorobenzonitriles or 2-Iodobenzonitriles

One of the most common and practical methods for synthesizing 3-aminoindazoles involves the reaction of a 2-halobenzonitrile, particularly 2-fluorobenzonitriles, with hydrazine. nih.govnih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine displaces the halide, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring. nih.gov

For example, the synthesis of 5-bromo-1H-indazol-3-amine is achieved with a high yield by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate. nih.gov This method is robust and has been applied to the synthesis of complex molecules, including the anti-HIV agent Lenacapavir, which utilizes a substituted 2-fluorobenzonitrile (B118710) as a key intermediate. nih.gov While 2-fluorobenzonitriles and 2-chlorobenzonitriles are commonly used, 2-iodobenzonitriles can also be employed, often in transition metal-catalyzed reactions. nih.gov

| Starting Material | Reagent | Key Transformation | Product | Reference(s) |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine Hydrate | SNAr and Cyclization | 5-Bromo-1H-indazol-3-amine | nih.gov |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | Hydrazine | SNAr and Cyclization | 7-Chloro-3-aminoindazole derivative | nih.gov |

| 2,6-Dichlorobenzonitrile | Hydrazine | SNAr and Cyclization | 4-Chloro-1H-indazol-3-amine | nih.gov |

Base-Mediated Cyclization Reactions

Base-mediated cyclization is a crucial step in many indazole syntheses. In the context of forming 1H-indazoles from N-tosylhydrazones, a base such as potassium carbonate (K2CO3) is used in combination with a ligand like trans-N,N'-dimethylcyclohexane-1,2-diamine. acs.org This transition-metal-free method allows for the cyclization to occur at room temperature, producing various indazole products in high yields. acs.org

Another example involves the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, where a strong base like potassium tert-butoxide in DMF at high temperatures facilitates the cyclization to afford 1-aryl-1H-indazole derivatives. organic-chemistry.org The base promotes the deprotonation necessary to initiate the nucleophilic attack that leads to ring closure.

Palladium-Catalyzed Synthesis

Palladium catalysis offers a versatile tool for the synthesis and functionalization of indazole derivatives. One approach involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, which, after an acidic deprotection/cyclization sequence, yields substituted 3-aminoindazoles. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to introduce substituents onto the indazole core. For instance, 5-bromo-1H-indazol-3-amine can be coupled with various boronic acid esters using a palladium catalyst like PdCl2(dppf)2 to create 3-amino-5-aryl-indazole derivatives. nih.gov Palladium catalysts are also employed in intramolecular C-H activation and arylation reactions to construct fused heterocyclic systems or introduce complex substitutions. acs.orgnih.gov

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to significantly accelerate the synthesis of indazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inheteroletters.org This technique is considered a green chemistry approach as it can reduce reaction times from hours to minutes. heteroletters.orgscielo.org.za

A notable application is the one-pot, two-step synthesis of 1-aryl-1H-indazoles. In this procedure, 2-halobenzaldehydes are reacted with phenylhydrazines under microwave heating to form arylhydrazones, which are then cyclized in the presence of a copper catalyst, also under microwave irradiation, to yield the final products. researchgate.net Microwave-assisted synthesis has been successfully applied to the functionalization of indazoles via coupling reactions and the transformation of hydrazones into 1H-indazoles. rasayanjournal.co.in

| Reaction Type | Key Features | Advantages | Reference(s) |

| Condensation and Cyclization | Phenyl hydrazine and salicylaldehyde (B1680747) derivatives | Reduced reaction time (hours to minutes), cleaner reaction | heteroletters.org |

| Cu-catalyzed N-arylation | One-pot, two-step from 2-halobenzaldehydes | High efficiency, good to excellent yields | researchgate.net |

| C-H Amination | MnO2 catalyst | Efficient synthesis of 1-unsubstituted 1H-indazoles | rasayanjournal.co.in |

One-Pot Synthetic Strategies

One-pot syntheses are highly valued in chemical manufacturing for their efficiency, reduced waste, and operational simplicity. acgpubs.org In the context of indazole synthesis, one-pot strategies often aim to combine multiple bond-forming events in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. While a specific one-pot synthesis for this compound is not extensively detailed, general methodologies for related structures highlight the feasibility of such an approach. nih.govnih.gov

These strategies can involve multi-component reactions (MCRs) where several starting materials react to form a complex product in a single operation. acgpubs.org For instance, a one-pot, four-component reaction has been successfully used to synthesize 1,2,4-trisubstituted imidazoles, demonstrating the power of MCRs in constructing heterocyclic systems. acgpubs.org A plausible one-pot approach for this compound could involve the reaction of a suitably substituted benzonitrile with hydrazine in a single step, though this would require careful optimization to control regioselectivity and prevent side reactions. The development of catalytic systems, including the use of 3d-metal salts, has also proven effective in one-pot syntheses of other indazole derivatives, such as bis(1H-indazol-1-yl)methane. nih.govnih.gov

| One-Pot Strategy | Description | Potential Application | Reference |

| Multi-Component Reaction (MCR) | Combines three or more reactants in a single pot to form a complex product, enhancing efficiency. | A four-component reaction could potentially be adapted for the synthesis of complex indazole derivatives. | acgpubs.org |

| Catalytic One-Pot Synthesis | Utilizes a catalyst, such as a 3d-metal salt, to facilitate the reaction of starting materials like 1H-indazole and a methylene (B1212753) source. | This method could be explored for the one-pot formation of substituted indazoles from simpler precursors. | nih.govnih.gov |

Specific Synthetic Pathways to this compound

The construction of this compound is typically achieved through a multi-step sequence that involves the strategic introduction of the key functional groups: the benzyloxy group at the C6 position and the formation of the 3-aminoindazole core.

The benzyloxy group is a crucial pharmacophore in many bioactive molecules, influencing their interaction with biological targets. nih.gov Its introduction at the C6 position of the indazole scaffold can be accomplished via several synthetic routes. A common method involves the Williamson ether synthesis, where a 6-hydroxyindazole precursor is treated with benzyl (B1604629) halide in the presence of a base.

Alternatively, and more commonly in the synthesis of 3-aminoindazoles, the benzyloxy group is introduced onto an aromatic precursor prior to the formation of the indazole ring. For example, starting from a commercially available compound like 4-hydroxy-2-fluorobenzonitrile, the hydroxyl group can be converted to a benzyloxy group through reaction with benzyl bromide and a suitable base like potassium carbonate. This yields 4-(benzyloxy)-2-fluorobenzonitrile (B1280421), a key intermediate for the subsequent cyclization step. The position of the benzyloxy group can significantly impact the biological activity of the final compound. nih.gov

The formation of the 1H-indazol-3-amine core is a well-established transformation in heterocyclic chemistry. chemrxiv.orgnih.gov A widely used and effective method involves the reaction of an ortho-fluorobenzonitrile or ortho-chlorobenzonitrile derivative with hydrazine. chemrxiv.orgnih.gov

In the synthesis of this compound, the precursor 4-(benzyloxy)-2-fluorobenzonitrile would be subjected to a condensation reaction with hydrazine hydrate. nih.govchemicalbook.com This reaction typically proceeds by an initial nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring system. This method is known for its high yields and is applicable to a wide range of substituted benzonitriles. chemrxiv.orgnih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. researchgate.netnih.gov For the synthesis of this compound, key parameters for optimization include the choice of solvent, reaction temperature, and the equivalents of reagents.

In the cyclization step to form the 3-aminoindazole, various solvents can be screened. nih.gov While polar aprotic solvents like NMP and DMSO can facilitate the reaction, alcoholic solvents such as ethanol (B145695) or isopropanol (B130326) are often preferred to improve the regioselectivity and simplify workup. nih.gov The reaction temperature is another crucial factor; elevated temperatures are often necessary to drive the reaction to completion. nih.gov The amount of hydrazine used is also optimized to ensure full conversion of the starting material. nih.gov The table below summarizes typical parameters that are subject to optimization.

| Parameter | Variables | Goal of Optimization | Reference |

| Solvent | Ethanol, Isopropanol, 2-MeTHF, DMSO, NMP | Improve regioselectivity, increase yield, facilitate product isolation. | nih.gov |

| Temperature | 60°C to 100°C | Ensure reaction completion, minimize side reactions. | nih.gov |

| Reagents | Equivalents of hydrazine hydrate | Achieve full conversion of the starting benzonitrile. | nih.gov |

| Base (if applicable) | NaOAc, K₂CO₃ | Catalyze the reaction and neutralize acidic byproducts. | nih.gov |

Synthetic Modifications and Analog Design for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how different functional groups on a molecule contribute to its biological activity. researchgate.net For this compound, SAR studies often focus on modifying the benzyloxy group to explore its impact on target binding and pharmacokinetic properties. nih.govnih.gov

The benzyloxy group at the C6 position is a key site for synthetic modification. nih.gov Researchers have investigated the replacement of the benzyl moiety with other alkyl or aryl groups to probe the effect of size, electronics, and hydrophobicity in this region of the molecule. nih.govnih.gov

Variations can include:

Simpler Alkoxy Groups: Replacing the benzyloxy group with smaller alkoxy groups like methoxy (B1213986) or ethoxy can help determine the importance of the aromatic ring for activity.

Substituted Benzyloxy Groups: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzyloxy group allows for fine-tuning of the electronic properties and can lead to improved interactions with the biological target. nih.gov

Functionalization at Other Positions of the Indazole Ring

While the C3 position of the indazole ring is a primary site for derivatization, other positions on the carbocyclic ring, such as C4, C5, and C7, as well as the N1 position of the pyrazole ring, offer opportunities for further functionalization. These modifications can significantly influence the electronic properties and steric profile of the molecule, which in turn can affect its biological activity.

N-Alkylation: The N1 position of the indazole ring is a common site for alkylation. The reaction of an indazole with an alkyl halide in the presence of a base is a standard method for introducing alkyl groups. For instance, the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the N-alkylation of various substituted indazoles. beilstein-journals.org This method often favors the formation of the N1-alkylated product, which is typically the more thermodynamically stable isomer. beilstein-journals.org The choice of solvent can also play a crucial role in directing the regioselectivity of the alkylation. beilstein-journals.org

Halogenation: Halogenation of the indazole ring provides a handle for further modifications, such as cross-coupling reactions. Direct halogenation of the indazole core is a known transformation. For example, iodination can be achieved using iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent. chim.it Similarly, bromination can be performed to introduce a bromine atom onto the aromatic ring. While specific examples for this compound are not prevalent in the literature, the general reactivity of the indazole ring suggests that electrophilic aromatic substitution reactions like halogenation would likely occur at the positions most activated by the electron-donating groups, though steric hindrance from the benzyloxy group at C6 might influence the regioselectivity.

Nitration: Nitration is another electrophilic aromatic substitution that can introduce a nitro group onto the indazole ring. The reaction of indazoles with nitrating agents can lead to the formation of nitro-substituted derivatives. chim.it The position of nitration is governed by the directing effects of the existing substituents on the ring. For this compound, the benzyloxy group at C6 is an ortho-, para-directing group, which would suggest that nitration might occur at the C5 or C7 positions. However, the specific conditions and the potential for side reactions would need to be carefully considered.

The table below summarizes potential functionalization reactions at various positions of the indazole ring, based on general indazole chemistry.

| Position | Reaction | Reagents and Conditions | Potential Product |

| N1 | Alkylation | Alkyl halide, NaH, THF | 1-Alkyl-6-(benzyloxy)-1H-indazol-3-amine |

| C4, C5, C7 | Halogenation | I₂, KOH, DMF or NBS, ACN | Halogenated this compound |

| C5, C7 | Nitration | HNO₃, H₂SO₄ | Nitro-6-(benzyloxy)-1H-indazol-3-amine |

Derivatization of the 3-Amine Moiety

The 3-amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through acylation, sulfonylation, and other reactions. These modifications can significantly impact the compound's ability to interact with biological targets.

Acylation: The reaction of the 3-amino group with acylating agents such as acyl chlorides or anhydrides is a common strategy to introduce amide functionalities. For example, acylation with cyclopropanecarbonyl chloride has been reported for a similar 3-aminoindazole intermediate, leading to the formation of a cyclopropanecarboxamido derivative. nih.gov This type of modification is often employed in the development of kinase inhibitors. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

Sulfonylation: The 3-amino group can also be derivatized by reaction with sulfonyl chlorides to form sulfonamides. This transformation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the solubility and electronic properties of the molecule. The direct C-H sulfonylation of N-heteroaromatics has been reported, highlighting the importance of sulfonyl-containing heterocycles in medicinal chemistry. chemrxiv.org

Other Derivatizations: Beyond acylation and sulfonylation, the 3-amino group can undergo various other reactions, such as reaction with isocyanates to form ureas or with aldehydes to form Schiff bases, which can be further reduced to secondary amines. These derivatizations provide access to a diverse range of compounds with potentially novel biological activities.

The following table details common derivatization reactions for the 3-amine moiety.

| Reaction | Reagent | Product Type |

| Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide |

| Sulfonylation | Sulfonyl chloride (e.g., Benzenesulfonyl chloride) | Sulfonamide |

| Urea (B33335) Formation | Isocyanate (e.g., Phenyl isocyanate) | Urea |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in chemical research and industry. For the synthesis of this compound and its derivatives, advanced techniques and green chemistry principles can be applied to improve reaction efficiency, reduce waste, and enhance safety.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The use of microwave irradiation has been reported for the synthesis of various heterocyclic compounds, including indazole derivatives. researchgate.net This technique could potentially be applied to various steps in the synthesis of this compound, such as the cyclization to form the indazole ring or the subsequent derivatization reactions.

Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. mdpi.comnih.gov They can act as both solvents and catalysts in organic reactions. mdpi.commdpi.com The use of imidazolium-based ionic liquids has been explored in various synthetic transformations, including those for preparing heterocyclic compounds. mdpi.com Employing ionic liquids in the synthesis of this compound could offer advantages in terms of reaction rates, selectivity, and easier product isolation. researchgate.netsci-hub.se

Catalysis: The use of efficient catalysts can significantly improve the sustainability of a synthetic process by reducing the amount of reagents needed and minimizing waste. For instance, palladium-catalyzed cross-coupling reactions are often employed in the synthesis of complex indazole derivatives. nih.gov The development of more active and recyclable catalysts is an ongoing area of research with direct relevance to the synthesis of functionalized indazoles.

By incorporating these advanced techniques and green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Biological Evaluation and Pharmacological Profiling

In Vitro Biological Activity Assessment

In vitro assays are the primary step in evaluating the biological activity of a new compound. These laboratory-based tests are conducted on microorganisms or cells outside their natural environment.

High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds for a specific biological activity. While the 1H-indazole-3-amine core is a common feature in many HTS campaigns for kinase inhibitors and other targets, specific HTS data for 6-(Benzyloxy)-1H-indazol-3-amine is not available in the reviewed literature. Generally, such campaigns would employ assays like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or cell-based reporter assays to identify initial hits.

Cell-based assays are crucial for understanding the effect of a compound on cellular functions in a controlled environment.

A significant focus of research on indazole derivatives is their potential as anticancer agents. nih.gov These compounds are often evaluated for their ability to inhibit the growth of cancer cells (antiproliferative activity) or to directly kill them (cytotoxic activity).

Cell-Based Assays

Antiproliferative and Cytotoxic Activities

Against Various Human Cancer Cell Lines (e.g., A549, MCF7, K562, 4T1)

Direct and specific data on the antiproliferative or cytotoxic activity of this compound against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and 4T1 (murine breast cancer) is not present in the currently available body of scientific literature.

However, studies on closely related 1H-indazole-3-amine derivatives have demonstrated significant antitumor potential. For instance, one study on a series of indazole derivatives identified a compound, designated 6o, with a potent inhibitory effect against the K562 cell line, showing a 50% inhibitory concentration (IC₅₀) of 5.15 µM. nih.gov The same study reported that these derivatives were also tested against A549 cells. nih.gov Another study on 1,3-dimethyl-6-amino-1H-indazole derivatives showed that some compounds possessed anticancer activity against MCF7 cells. nih.gov These findings suggest that the 1H-indazol-3-amine scaffold is a promising template for the development of novel anticancer agents, but specific data for the 6-benzyloxy substituted variant is needed.

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, ROS Generation)

The precise mechanisms of action for this compound have not been elucidated in published research.

For related indazole derivatives, several mechanisms of anticancer activity have been identified. The aforementioned compound 6o was found to induce apoptosis (programmed cell death) and cause cell cycle arrest in K562 cells. nih.gov The mechanism was suggested to involve the inhibition of Bcl2 family proteins and the p53/MDM2 pathway. nih.govnih.gov Another study on different indazole derivatives also pointed to apoptosis induction and selective activation of the ERK pathway in MAPK signaling as a mechanism of action. nih.gov The generation of reactive oxygen species (ROS) is another common mechanism for anticancer drugs, but this has not been specifically reported for this compound or its close analogs in the reviewed studies.

The indazole core is present in some compounds with anti-inflammatory properties, such as the non-steroidal anti-inflammatory drug Benzydamine. nih.gov Various substituted indazole derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov

However, there is a lack of specific studies evaluating the anti-inflammatory activities of This compound . Research on other indazole derivatives has shown that they can inhibit key inflammatory mediators. For example, some indazoles have been found to inhibit the production of prostaglandin (B15479496) E₂ and tumor necrosis factor-alpha (TNF-α).

Anti-Inflammatory Activities

Inhibition of Inflammatory Mediators

The anti-inflammatory potential of indazole derivatives is a key area of investigation. researchgate.netnih.gov This activity is often attributed to the inhibition of key enzymes and the reduction of pro-inflammatory cytokines.

Cyclooxygenase (COX-2): The COX-2 enzyme is a major target in the development of anti-inflammatory drugs, as it is induced during inflammation and mediates the production of prostaglandins. nih.govresearchgate.net Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. researchgate.net Studies on various heterocyclic compounds, including those with structures analogous to indazoles, have demonstrated significant COX-2 inhibitory effects. For instance, a novel series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors, highlighting the potential of related nitrogen-containing heterocyclic systems. While direct data on this compound is unavailable, the general class of indazoles is recognized for its anti-inflammatory properties. nih.gov

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a critical pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases. nih.gov The ability of a compound to suppress TNF-α production is a strong indicator of its anti-inflammatory potential. Research has shown that inhibition of COX-2 can lead to a downstream reduction in other inflammatory mediators, including cytokines like Interleukin-6 (IL-6), which often acts in concert with TNF-α. nih.gov

β-hexosaminidase: The release of β-hexosaminidase is a marker of degranulation in mast cells and basophils, a key event in allergic inflammatory reactions. While specific studies linking this compound to β-hexosaminidase inhibition are not available, the exploration of small molecules to modulate such pathways is an active area of research.

Table 1: Representative Anti-inflammatory Activity of Related Heterocyclic Compounds This table includes data for compounds structurally related to the indazole class, as specific data for this compound is not available.

| Compound Class | Target | Activity | Source |

|---|---|---|---|

| Imidazo[1,2-a]pyridine derivative | COX-2 | IC₅₀: 0.05 µM | researchgate.net |

| Aqueous partition of bee venom | COX-2 | IC₅₀: 13.1 µg/mL | nih.gov |

| SC-58125 (COX-2 Inhibitor) | IL-6 | Reduction in serum levels | nih.gov |

Modulation of Calcium Influx

CRAC Channel Blockade: The Calcium Release-Activated Calcium (CRAC) channel is crucial for calcium signaling in various cell types, including T lymphocytes, where it regulates activation and cytokine production. nih.gov Dysregulation of CRAC channels is linked to immune disorders. nih.gov Consequently, CRAC channel blockers are of significant interest for treating autoimmune and inflammatory conditions. Research into indazole and pyrazole (B372694) scaffolds has led to the discovery of selective CRAC channel blockers. nih.gov For example, the compound 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide was identified as a reversible and selective CRAC channel blocker with an IC₅₀ of 4.9 μM. nih.gov This demonstrates that the indazole core is a viable starting point for developing modulators of calcium influx. The modulation of calcium flux is a complex process, and studies have shown that proteins like Crbn can regulate the Orai1 subunit of the CRAC channel, affecting store-operated calcium entry (SOCE). nih.gov

Table 2: CRAC Channel Inhibition by a Related Indazole Derivative Specific data for this compound is not available.

| Compound | Target | Activity | Source |

|---|---|---|---|

| 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide | CRAC Channel | IC₅₀: 4.9 µM | nih.gov |

Antimicrobial Activities

The indazole scaffold is recognized for its potential in developing agents against various pathogens. nih.govmdpi.com

Antibacterial Efficacy

Indazole derivatives have shown promise as antibacterial agents. A study evaluating a collection of indazoles, pyrazoles, and pyrazolines found that several compounds possessed significant potency against Gram-positive clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus. mdpi.com Specifically, certain indazole derivatives displayed inhibitory activity against Enterococcus faecalis and Staphylococcus aureus. mdpi.com The research identified a pyrazoline derivative as the most active, with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against these bacteria. mdpi.com While this highlights the potential of related heterocyclic structures, specific data on the antibacterial efficacy of this compound against Gram-positive, Gram-negative, or MRSA strains is not currently documented.

Table 3: Antibacterial Activity of Related Indazole Derivatives Specific data for this compound is not available.

| Compound Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Indazole derivatives | E. faecalis | Active | mdpi.com |

| Indazole derivatives | S. aureus | 64-128 µg/mL | mdpi.com |

| Pyrazoline derivative | Staphylococcus spp. (MDR) | 4 µg/mL | mdpi.com |

| Pyrazoline derivative | Enterococcus spp. (MDR) | 4 µg/mL | mdpi.com |

Antifungal Efficacy

Antiprotozoal Activity

Indazole derivatives have emerged as a promising class of compounds with significant antiprotozoal activity. nih.gov A study involving a series of 2-phenyl-2H-indazole derivatives demonstrated potent activity against several protozoan parasites. nih.gov The research highlighted that structural features, such as the presence of electron-withdrawing groups on the phenyl ring, enhanced the activity against Entamoeba histolytica, Giardia intestinalis (also known as Giardia lamblia), and Trichomonas vaginalis. nih.gov This suggests that the indazole scaffold is a valuable template for the design of new antiprotozoal drugs.

Enzyme Inhibition Studies

The ability of indazole derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential, extending beyond their anti-inflammatory roles. researchgate.netnih.gov The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of various kinases. nih.gov

For example, extensive research has been conducted on 1H-indazole-3-amine derivatives as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.gov Optimization studies have led to the development of compounds with nanomolar inhibitory concentrations. One such derivative, featuring a 2,6-difluoro-3-methoxyphenyl group, exhibited an IC₅₀ of 2.0±0.8 nM against FGFR2. nih.gov This capacity for potent and specific enzyme inhibition underscores the versatility of the indazole-3-amine scaffold in medicinal chemistry.

Table 4: Enzyme Inhibition by a Related Indazole Derivative Specific data for this compound is not available.

| Compound | Target Enzyme | Activity (IC₅₀) | Source |

|---|---|---|---|

| Indazole derivative with 2,6-difluoro-3-methoxyphenyl residue | FGFR2 | 2.0±0.8 nM | nih.gov |

Kinase Inhibition

The 1H-indazol-3-amine core is a key hinge-binding fragment for many kinase inhibitors. nih.gov Various substitutions on this scaffold have led to the development of potent inhibitors for a range of kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR): The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the development of various cancers, making it an attractive target for anticancer therapies. nih.govnih.gov Optimization of 1H-indazol-3-amine derivatives has led to the discovery of potent FGFR inhibitors. For instance, a derivative featuring a 2,6-difluoro-3-methoxyphenyl substitution demonstrated significant inhibitory activity against FGFR1 and FGFR2, with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. nih.gov This compound also exhibited antiproliferative effects against KG1 and SNU16 cell lines with IC50 values of 25.3±4.6 nM and 77.4±6.2 nM, respectively. nih.gov

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): The ERK1/2 signaling pathway is a key downstream component of the RAS-RAF-MEK-ERK cascade, which is frequently activated in human cancers. While specific inhibitory data for this compound against ERK1/2 is not available, potent and selective ERK1/2 inhibitors have been developed. For example, the compound SCH772984 is a highly selective ERK inhibitor with IC50 values of 4 nM for ERK1 and 1 nM for ERK2. medchemexpress.com Another inhibitor, Ulixertinib (BVD-523), demonstrates potent and reversible inhibition of ERK1/2 with an IC50 of <0.3 nM against ERK2. medchemexpress.com These examples highlight the potential for developing ERK1/2 inhibitors, though the specific contribution of a 6-benzyloxy group on an indazol-3-amine scaffold remains to be elucidated.

Tyrosine-Threonine Kinase (TTK): TTK, also known as monopolar spindle 1 (Mps1), is a crucial regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK is a promising strategy for cancer therapy. Research into N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides has led to the identification of potent TTK inhibitors. nih.gov One such compound, CFI-400936, exhibited an IC50 of 3.6 nM against TTK. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). wikipedia.org While first and second-generation Bcr-Abl inhibitors have shown significant success, resistance, particularly due to the T315I mutation, remains a challenge. nih.gov A diarylamide 3-aminoindazole derivative, AKE-72, has been identified as a potent pan-Bcr-Abl inhibitor, effective against both wild-type and the T315I mutant, with IC50 values of <0.5 nM and 9 nM, respectively. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is overexpressed in many cancers. pfizer.comnih.gov By catalyzing the degradation of tryptophan, it creates a tumor microenvironment that is hostile to immune cells. nih.govcancer.gov While specific data for this compound is not available, the development of small molecule IDO1 inhibitors is an active area of research in cancer immunotherapy. nih.gov

| Compound Class/Derivative | Target Kinase | IC50 (nM) | Cell Line (for antiproliferative IC50) | Antiproliferative IC50 (nM) |

| 2,6-difluoro-3-methoxyphenyl substituted 1H-indazol-3-amine | FGFR1 | < 4.1 | KG1 | 25.3 ± 4.6 |

| 2,6-difluoro-3-methoxyphenyl substituted 1H-indazol-3-amine | FGFR2 | 2.0 ± 0.8 | SNU16 | 77.4 ± 6.2 |

| CFI-400936 | TTK | 3.6 | - | - |

| AKE-72 | Bcr-Abl (wild-type) | < 0.5 | - | - |

| AKE-72 | Bcr-Abl (T315I mutant) | 9 | - | - |

| SCH772984 | ERK1 | 4 | - | - |

| SCH772984 | ERK2 | 1 | - | - |

| Ulixertinib (BVD-523) | ERK2 | < 0.3 | - | - |

DNA Gyrase Inhibition

Currently, there is no available scientific literature to suggest that this compound or its close derivatives possess inhibitory activity against DNA gyrase.

Glucokinase Activation

There is no evidence in the current scientific literature to indicate that this compound functions as a glucokinase activator. Research on glucokinase activators has focused on other chemical scaffolds. researchgate.net

In Vivo Efficacy Studies

Preclinical Animal Models

While the broader class of indazole derivatives has been evaluated in preclinical animal models for various therapeutic indications, specific in vivo efficacy data for this compound in tumor xenograft models is not publicly available. For instance, a xenograft study with a TTK inhibitor from the indazolyl benzenesulfonamide (B165840) class has been described, demonstrating the potential of this scaffold in in vivo settings. nih.gov Similarly, the FGFR inhibitor AZD4547 has shown efficacy in tumor xenograft models. nih.gov These studies underscore the therapeutic potential of indazole-based compounds in oncology.

Evaluation of Therapeutic Potential and Side Effects

The therapeutic potential of this compound remains to be determined through in vivo studies. The evaluation of its efficacy and any associated side effects in preclinical models would be a critical step in its development as a potential therapeutic agent. For other indazole-based kinase inhibitors, preclinical studies are crucial for establishing proof-of-concept and identifying potential toxicities before advancing to clinical trials.

Structure Activity Relationship Sar and Mechanistic Investigations

Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore model for this class of compounds highlights the essential features required for effective biological interaction. The 1H-indazole-3-amine portion is widely recognized as a privileged fragment for binding to the hinge region of protein kinases, a critical interaction for inhibitory activity. jocpr.comnih.gov The substituents on the indazole ring, especially at the C6 position, play a pivotal role in modulating this activity.

The benzyloxy group at the C6 position of the indazole ring significantly influences the compound's pharmacological profile. While direct SAR studies on a wide range of 6-alkoxy substituents are not extensively documented in single reports, comparisons with other substituents provide valuable insights. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a fluorine atom at the 6-position of the 1H-indazol-3-amine scaffold was found to enhance both enzymatic activity and cellular potency. nih.gov

Table 1: Impact of C6-Substituents on the Activity of Indazole Derivatives

| Compound Series | C6-Substituent | Observed Effect on Activity | Target/Assay |

| 1H-Indazol-3-amine | Fluorine | Improved enzymatic and cellular potency | FGFR1/2 Kinase Assay nih.gov |

| 6-Aminoindazole | N-Aromatic Substitutions | Considerable cytotoxicity | Anticancer Cell Lines nih.gov |

| 1H-Indazol-3-amine | Methoxy (B1213986) | Hydrogen bond formation with hinge region | FGFR1 Docking Study nih.gov |

This table is generated based on findings from related indazole derivatives to infer the potential role of C6-substituents.

The 3-amino group is a cornerstone of the pharmacophore for many indazole-based kinase inhibitors. nih.gov It acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase's ATP-binding pocket. nih.govchemrxiv.orgbiosolveit.de This interaction mimics the binding of the adenine (B156593) portion of ATP, effectively competing with the natural substrate. biosolveit.deenamine.net Docking studies on various 3-amino-1H-indazole derivatives consistently show the formation of one or more hydrogen bonds between the 3-amino group and backbone atoms of the hinge region, such as the carbonyl oxygen and NH groups of key amino acid residues. nih.govnih.gov The preservation of this primary amine is often essential for maintaining high inhibitory potency.

Structure-activity relationship studies on indazole derivatives have shown that substitutions at other positions on the indazole ring can have a significant impact on activity.

C4-Position: Introduction of substituents at the C4 position can be beneficial. For example, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin (B1576463) production inhibitors, modifications at this position were explored. nih.gov

C5-Position: The C5 position has been a point of modification in several kinase inhibitor series. In some instances, substitution at C5 with groups like phenyl urea (B33335) or phenyl amide resulted in maintained or improved activity against Aurora kinases. nih.gov However, in other cases, such as certain antitumor agents, the presence of a specific substituent like a para-fluorophenyl group at C5 was found to be critical for activity, and its replacement led to a significant decrease in potency. nih.gov

C7-Position: Information regarding the influence of substituents at the C7 position is less common in the context of 6-substituted indazoles. However, general SAR on indazoles often suggests that this position is sensitive to substitution, with bulky groups potentially leading to a loss of activity.

The precise placement of substituents and the nature of any linking groups are critical for optimal biological activity. For instance, in a series of 3,6-disubstituted indazoles, the specific substitution pattern was key to their potency as hepcidin production inhibitors. nih.gov The regiochemistry of linkers attached to the indazole core, often at the 3-amino or other positions, dictates the orientation of appended chemical moieties, which in turn affects their ability to interact with specific sub-pockets of the target protein. While specific studies on linkers attached to 6-(benzyloxy)-1H-indazol-3-amine are not detailed, the principles of maintaining the crucial 3-amino hinge interaction while positioning other functional groups for optimal secondary interactions are paramount.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens through which to view the molecular interactions governing the biological activity of this compound and its derivatives. These studies help to rationalize observed SAR data and guide the design of new, more potent compounds.

These simulations consistently predict that the 1H-indazol-3-amine core will bind to the ATP-binding site of protein kinases. The key interactions are predicted to be:

Hinge Binding: The 3-amino group of the indazole ring is predicted to form two or three hydrogen bonds with the backbone atoms of the kinase hinge region. For example, in a docking study of a 1H-indazol-3-amine derivative with FGFR1, the 3-amino group formed hydrogen bonds with the backbone amide of Ala564 and the backbone carbonyl of Glu562. nih.gov

Hydrophobic Interactions: The phenyl ring of the indazole moiety is expected to engage in hydrophobic interactions, often a π-π stacking interaction with a phenylalanine residue in the active site, such as Phe489 in FGFR1. nih.gov

Table 2: Predicted Molecular Interactions from Docking Studies of Related Indazole Kinase Inhibitors

| Interacting Ligand Group | Predicted Interacting Residues (Example Kinase: FGFR1) | Type of Interaction | Reference |

| 3-Amino Group | Ala564, Glu562 (Hinge Region) | Hydrogen Bonds | nih.gov |

| Indazole Phenyl Ring | Phe489 | π-π Stacking | nih.gov |

| C6-Methoxy Group | Asp641 (DFG-motif) | Hydrogen Bond | nih.gov |

| Substituent Fluorine Atoms | Val492, Ala640 | Hydrophobic Interactions | nih.gov |

This table summarizes common interaction patterns observed in docking studies of indazole-based kinase inhibitors, providing a model for the binding of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in drug discovery for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A thorough search of scientific databases yields no specific 2D-QSAR or 3D-QSAR models developed exclusively for a series of analogs of this compound. Research on other indazole derivatives, such as those targeting Glycogen Synthase Kinase-3 Beta (GSK-3β), has utilized these models. For instance, in a study on 5-substituted-1H-indazole derivatives, 2D-QSAR models highlighted the importance of descriptors like T_C_N_5 and SlogP, while 3D-QSAR models identified electrostatic and hydrophobic fields as key determinants of inhibitory activity. However, without a dedicated study on this compound, it is not possible to present specific QSAR models or detail the structural features of this particular compound that would contribute to a predictive model.

Molecular Dynamics (MD) Simulations to Assess Ligand Stability

MD simulations provide insights into the dynamic behavior of a ligand when bound to its biological target, assessing the stability of the complex over time. There are no published MD simulation studies specifically analyzing the binding stability of this compound with any protein target.

Studies on other indazole-containing compounds have employed MD simulations to confirm the stability of ligand-protein complexes. These simulations typically analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the conformational changes and stability of the ligand in the binding pocket. The absence of such data for this compound means its dynamic interaction with potential biological targets remains uncharacterized.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

DFT calculations are a computational method used to investigate the electronic structure and reactivity of molecules. While DFT has been applied to various indazole derivatives to understand their geometric and electronic properties, specific DFT data for this compound is not available in the literature.

For related indazole structures, DFT calculations have been used to determine optimized geometrical parameters, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict charge transfer, and generate Molecular Electrostatic Potential (MEP) maps to identify sites for electrophilic and nucleophilic attack. Without a dedicated DFT study, these electronic and reactivity parameters for this compound remain speculative.

Mechanistic Studies of Biological Action

Understanding the mechanism of action at a cellular and molecular level is fundamental to defining the therapeutic potential of a compound.

Cellular and Molecular Targets

The specific cellular and molecular targets of this compound have not been identified in the scientific literature. The 1H-indazol-3-amine scaffold is recognized as an effective hinge-binding fragment in kinases, and derivatives have been developed as inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR). For example, some 1H-indazol-3-amine derivatives have shown potent inhibitory activity against FGFR1 and FGFR2. However, it has not been experimentally confirmed if this compound itself targets these or other kinases.

Signaling Pathway Modulation

Given that the specific cellular targets of this compound are unknown, there is no information on its ability to modulate any signaling pathways. Research on other indazole derivatives has shown that they can impact pathways such as the p53/MDM2 pathway and cell cycle regulation. For instance, a specific indazole derivative, compound 6o, was found to induce apoptosis and affect the cell cycle in chronic myeloid leukemia cells. Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was shown to suppress IDO1 protein expression and cause G2/M cell cycle arrest in colorectal cancer cells. Without dedicated research, the effects of this compound on these or any other signaling cascades are yet to be determined.

Elucidation of Specific Receptor or Enzyme Interactions

The chemical scaffold this compound serves as a crucial building block in the development of potent and selective kinase inhibitors. While direct quantitative data on the receptor or enzyme interactions of this compound itself is not extensively detailed in publicly available research, its structural framework is integral to the binding affinity of several derivative compounds. These derivatives have been the subject of intensive investigation, leading to the elucidation of their interactions with key enzyme targets implicated in various diseases. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in kinase inhibitors. nih.govresearchgate.net

Research has demonstrated that derivatives of this compound are significant inhibitors of several kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), Colony-Stimulating Factor 1 Receptor (CSF-1R), and c-Jun N-terminal kinases (JNKs).

Leucine-Rich Repeat Kinase 2 (LRRK2) Interactions

Mutations in the LRRK2 gene that lead to increased kinase activity are strongly associated with the pathogenesis of Parkinson's disease. researchgate.netnih.gov This has made LRRK2 a prime target for the development of therapeutic inhibitors. The 1H-indazole core, derived from this compound, is a key feature in a number of potent LRRK2 inhibitors. researchgate.netnih.gov These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have led to the optimization of indazole-based LRRK2 inhibitors, enhancing their potency, selectivity, and ability to penetrate the central nervous system. researchgate.netnih.gov For instance, the development of 1-heteroaryl-1H-indazole derivatives has resulted in compounds with exceptional on-target potency. nih.gov While specific IC50 values for derivatives directly synthesized from this compound are part of proprietary drug discovery efforts, the literature describes related indazole derivatives with significant LRRK2 inhibitory activity. nih.gov

Table 1: LRRK2 Inhibition by Indazole Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 1-Pyrazolyl-5,6-disubstituted indazole derivatives | LRRK2 | IC50 values reported in µM range | nih.gov |

| 1-Heteroaryl-1H-indazole derivatives | LRRK2 | Exceptional on-target potency | nih.gov |

Colony-Stimulating Factor 1 Receptor (CSF-1R) Interactions

The CSF-1R and its ligand CSF-1 are crucial for the proliferation, differentiation, and survival of macrophages. nih.gov In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, and inhibiting CSF-1R can disrupt this process. nih.gov this compound serves as a precursor for the synthesis of potent CSF-1R inhibitors. One such inhibitor, CSF1R-IN-1, demonstrates a high degree of potency. selleckchem.com

Table 2: CSF-1R Inhibition Data

| Inhibitor | Target | IC50 | Reference |

|---|---|---|---|

| CSF1R-IN-1 | CSF-1R | 0.5 nM | selleckchem.com |

The high potency of this inhibitor underscores the successful application of the indazole scaffold in targeting this receptor tyrosine kinase.

MAP4K2 and JNK Family Interactions

Derivatives of the this compound scaffold have also been explored as inhibitors of other kinases involved in cellular signaling pathways, such as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) and the c-Jun N-terminal kinases (JNKs). The JNK family, comprising JNK1, JNK2, and JNK3, are involved in cellular responses to stress, and their dysregulation is implicated in various diseases.

A potent dual inhibitor of TGFβ-activated kinase 1 (TAK1) and MAP4K2 has been identified, showcasing the versatility of the chemical structures derived from indazole-based precursors. medchemexpress.com Furthermore, selective inhibitors for JNK isoforms have been developed, highlighting the potential for fine-tuning the selectivity of these compounds. nih.gov

Table 3: Inhibition of Other Kinases

| Inhibitor | Target(s) | IC50 | Reference |

|---|---|---|---|

| TAK1/MAP4K2 inhibitor 1 | TAK1 | 41.1 nM | medchemexpress.com |

| MAP4K2 | 18.2 nM | medchemexpress.com |

Future Directions and Therapeutic Potential

Further Optimization and Design of Novel Indazole Analogs

The core structure of 6-(Benzyloxy)-1H-indazol-3-amine serves as a template for the design of new and improved drug candidates. Through a process of rational drug design and chemical synthesis, scientists are systematically modifying the molecule to enhance its efficacy and selectivity. nih.govnih.gov

One key area of focus is the development of derivatives with improved activity against specific cancer-related kinases. For example, by modifying the substituents on the indazole ring, researchers have created potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. nih.gov One such derivative, compound 2a, featuring a 2,6-difluoro-3-methoxyphenyl group, demonstrated significantly improved antiproliferative effects against certain cancer cell lines. nih.gov

Molecular hybridization is another strategy being employed to create novel indazole analogs with enhanced antitumor activity. nih.gov By combining the indazole scaffold with other pharmacologically active groups, such as piperazine, scientists have synthesized compounds with promising inhibitory effects against chronic myeloid leukemia cells. nih.gov

Furthermore, structure-guided design is being used to develop indazole derivatives that target other important signaling pathways involved in cancer, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.gov

Exploration of New Therapeutic Indications

While the primary focus of research on this compound derivatives has been on cancer, their therapeutic potential extends to a wide range of other diseases. researchgate.net

Table 1: Investigated Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Target | Reference |

| Cancer | Kinase Inhibitors | nih.govrsc.org |

| Neurological Disorders | Serotonin (B10506) Receptor Agonists | acs.orgnih.gov |

| Renal Cancer | Protein Kinase Inhibitors | rsc.org |

| Leishmaniasis | Antileishmanial Agents | mdpi.com |

| Inflammatory Diseases | Anti-inflammatory Agents | nih.gov |

| Viral Infections (HIV) | Anti-HIV Agents | researchgate.net |

Recent studies have explored the use of indazole analogs as potent agonists for serotonin receptors, which could lead to new treatments for a variety of psychiatric and neurological conditions. acs.orgnih.govsemanticscholar.org Additionally, novel indazole compounds are being investigated as inhibitors of the Hippo signaling pathway component TEAD, which is implicated in a wide range of cancers. nih.gov

The broad-spectrum biological activity of indazole derivatives also includes anti-inflammatory, anti-HIV, and antileishmanial properties, opening up new avenues for drug development in these areas. researchgate.netmdpi.com

Development of Advanced Delivery Systems

A significant challenge in the development of many indazole-based drugs is their poor solubility in water, which can limit their absorption and bioavailability when administered orally. nih.gov To overcome this hurdle, researchers are developing advanced drug delivery systems.

These strategies aim to enhance the solubility and dissolution of poorly soluble compounds, thereby improving their therapeutic efficacy. nih.govwuxiapptec.comresearchgate.netresearchgate.net

Table 2: Advanced Drug Delivery Strategies

| Delivery System | Description | Reference |

| Nanoparticle Formulations | Reducing the particle size of the drug to the nanoscale increases its surface area and dissolution rate. | researchgate.net |

| Solid Dispersions | The drug is dispersed within a polymer matrix to improve its solubility and dissolution. | |

| Lipid-Based Formulations | Encapsulating the drug in lipid vehicles such as oils, emulsions, or self-emulsifying systems can enhance its solubility and absorption. | nih.govresearchgate.net |

| Cyclodextrin Complexation | Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water. |

By formulating this compound derivatives into these advanced delivery systems, it is possible to improve their pharmacokinetic profiles and ensure that they reach their therapeutic targets in effective concentrations.

Translation to Preclinical and Clinical Development

The ultimate goal of research into this compound and its analogs is to translate these promising compounds into clinically approved therapies. A number of indazole-based drugs have already successfully navigated the rigorous process of preclinical and clinical development and are now commercially available for the treatment of various cancers. nih.govrsc.org

These include Axitinib, a kinase inhibitor used to treat kidney cancer, and Niraparib, a PARP inhibitor for ovarian cancer. nih.govnih.gov The success of these drugs provides a strong validation for the therapeutic potential of the indazole scaffold.

The journey from the laboratory to the clinic is a long and challenging one, but the continued research and development of novel derivatives of this compound hold great promise for the future of medicine. As our understanding of the biological targets and mechanisms of action of these compounds grows, so too will our ability to design and develop new and more effective treatments for a wide range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Benzyloxy)-1H-indazol-3-amine, and how can purity be optimized?

- Methodology : A practical approach involves scaffold hybridization and functional group protection. For example, the benzyloxy group can be introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purity optimization may involve column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) is critical, as demonstrated for similar indazole derivatives .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the benzyloxy group (δ ~4.9 ppm for OCH₂Ph) and indazole NH/amine protons (δ ~8-10 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₃N₃O, [M+H]⁺ = 240.1131).

- X-ray Crystallography : Resolve tautomeric forms (1H vs. 2H-indazole) if single crystals are obtainable .

Q. What are the solubility and storage guidelines for this compound?

- Methodology : Solubility screening in DMSO (≥10 mM) is typical for biological assays. For long-term storage, lyophilize the compound and store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Stability tests via TLC or HPLC at intervals are advised, as degradation is common in indazole amines exposed to light/moisture .

Advanced Research Questions

Q. How can structural modifications enhance FGFR inhibitory activity, and what SAR insights apply?

- Methodology : Based on SAR studies of 1H-indazol-3-amine derivatives, prioritize modifications at the 6-position (benzyloxy group) and N-3 amine. For example:

- Replace benzyloxy with substituted aryl groups (e.g., 3-methoxyphenyl) to improve hydrophobic interactions with FGFR1's ATP-binding pocket.

- Introduce N-ethylpiperazine or other basic side chains to enhance cellular permeability and enzymatic inhibition (IC₅₀ reduction from 15.0 nM to 2.9 nM observed in analogous compounds) .

- Experimental Validation : Test derivatives in FGFR1 kinase assays (ADP-Glo™) and anti-proliferative screens (e.g., MTT in Ba/F3-FGFR1-driven cells).

Q. How to resolve discrepancies between enzymatic inhibition (IC₅₀) and cellular activity (e.g., anti-proliferative IC₅₀)?

- Methodology : Such contradictions often arise from poor pharmacokinetics (PK). Strategies include:

- LogP Optimization : Reduce hydrophobicity (e.g., replace benzyloxy with shorter alkoxy chains) to improve solubility.

- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability, followed by intracellular cleavage .

- Analytical Tools : Use LC-MS/MS to quantify intracellular compound levels and correlate with activity.

Q. What computational approaches predict binding modes of this compound derivatives with FGFR?

- Methodology : Perform molecular docking (AutoDock Vina) using FGFR1's crystal structure (PDB: 3RHX). Focus on key interactions:

- Hydrogen bonding between the indazole NH and Ala564.

- π-Stacking of the benzyloxy group with Phe642.

Q. How to address batch-to-batch variability in biological activity?

- Methodology : Implement rigorous quality control:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.